3-(Furan-2-yl)prop-2-en-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8O2 |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C7H8O2/c8-5-1-3-7-4-2-6-9-7/h1-4,6,8H,5H2/b3-1+ |
InChI Key |
LCGZHXVOTKRCAL-HNQUOIGGSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/CO |
Canonical SMILES |
C1=COC(=C1)C=CCO |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Furan 2 Yl Prop 2 En 1 Ol
Direct Synthetic Routes to 3-(Furan-2-yl)prop-2-en-1-ol
Direct routes to this compound typically involve the functional group transformation of a closely related precursor where the core furan-propenyl structure is already established.
Reduction of Corresponding Unsaturated Esters and Ketones
A primary method for synthesizing this compound is the reduction of the corresponding α,β-unsaturated esters or aldehydes. The synthesis of (E)-3-(furan-2-yl)prop-2-en-1-ol can be accomplished by reducing precursors like (E)-3-(furan-2-yl)acrylaldehyde or (E)-methyl 3-(furan-2-yl)acrylate. rsc.orgcore.ac.uk The reduction of the ester to the allylic alcohol is a common and effective transformation. core.ac.uk For instance, the reduction of (E)-3-(furan-2-yl)acrylaldehyde has been shown to produce the target alcohol in good yield. rsc.org
Table 1: Reduction of Furan-Based Precursors
| Precursor | Reducing Agent | Product | Yield | Reference |
|---|---|---|---|---|
| (E)-3-(Furan-2-yl)acrylaldehyde | Not Specified | (E)-3-(Furan-2-yl)prop-2-en-1-ol | 81% | rsc.org |
Vinyl C-H Allylation Processes
Direct C-H functionalization represents a modern and atom-economical approach to forming carbon-carbon bonds. While transition-metal-catalyzed C-H allylation has emerged as a powerful tool for synthesizing allylic alcohols, specific literature detailing the direct vinyl C-H allylation of furan (B31954) to produce this compound is not widely documented. acs.orgresearchgate.net However, related methodologies exist, such as the aluminosilicate-mediated coupling of furans with allylic alcohols, which provides a green route to 2-alkylated furans. rsc.org This suggests the potential for developing direct C-H allylation methods for this specific target molecule, although established protocols currently focus on other substrates or coupling partners. mdpi.comrsc.org
Precursor-Based Synthesis and Derivatization
Indirect routes involve the initial synthesis of a precursor molecule, which is then chemically modified to yield the final alcohol. These multi-step sequences often provide flexibility in accessing a variety of substituted analogues.
Formation from Furan-2-Carbaldehydes and Acetophenones (Chalcone Analogues)
A well-established method for creating the C3-aryl framework is the Claisen-Schmidt condensation. This reaction typically involves the base-catalyzed condensation of an aldehyde with a ketone. For furan-containing chalcone (B49325) analogues, furan-2-carbaldehyde is reacted with a substituted acetophenone (B1666503). tuiasi.rorsc.org For example, 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one (B15507551) is synthesized by reacting 4-chloroacetophenone with furan-2-carboxaldehyde in the presence of a base like sodium hydroxide (B78521). tuiasi.roresearchgate.net These resulting chalcones, which are α,β-unsaturated ketones, serve as key intermediates. nih.govmdpi.com The ketone functionality in these chalcone analogues can then be selectively reduced to the corresponding secondary alcohol, which in this case would be a precursor to the target compound, or if acetophenone itself is used, a phenyl-substituted version of the target compound. researchgate.net
Table 2: Synthesis of Furan-Containing Chalcone Precursors
| Furan Aldehyde | Ketone | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Furan-2-carboxaldehyde | 4-Chloroacetophenone | NaOH, Ethanol (B145695), rt | 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one | 76% | tuiasi.ro |
| Furan-2-carbaldehyde | Acetophenone | 15% w/w Al₂O₃/CaO, 120 °C | 3-(Furan-2-yl)-1-phenylprop-2-en-1-one | High | rsc.org |
Alkoxy Carbonylation Pathways to Furan-Based Monomers
Alkoxycarbonylation reactions, particularly those catalyzed by transition metals like palladium, are powerful methods for synthesizing esters, which can be precursors to alcohols. mdpi.comresearchgate.net These pathways are especially relevant in the context of producing furan-based monomers for polymers. acs.orgacs.orgrug.nl For instance, palladium-catalyzed oxidative carbonylation of 3-yne-1,2-diols provides a direct route to furan-3-carboxylic esters. researchgate.net This specific method builds the furan ring and installs the ester group simultaneously.
Another relevant approach is the carboxylation of furan itself. The synthesis of furan-2,5-dicarboxylic acid (FDCA), a key bio-based monomer, can be achieved from 2-furoic acid and CO₂, demonstrating a scalable carboxylation route. researchgate.netgoogle.comgoogle.com More directly, furan-2-carboxylates can be synthesized in one pot from furfural, which is first oxidized to furoic acid and then esterified. mdpi.com These furan-based esters, while not having the prop-2-en-1-ol side chain, are important monomers whose synthesis showcases catalytic carbonylation techniques that could be adapted to produce precursors for the title compound. rsc.org
Catalytic Approaches in Synthesis
Catalysis is integral to the efficient synthesis of this compound and its precursors. Various catalytic systems are employed across the different synthetic strategies.
Base Catalysis : The Claisen-Schmidt condensation to form chalcone precursors is a classic example of base catalysis, commonly using sodium hydroxide (NaOH) or potassium hydroxide (KOH). tuiasi.ro Solid super base catalysts like Al₂O₃/CaO have also been developed for this transformation, offering high selectivity and reusability. rsc.org
Transition Metal Catalysis : Palladium-based catalysts are prominent in carbonylation reactions to form furan-carboxylate precursors. mdpi.comresearchgate.netunipr.it For example, a PdI₂/KI system is used for the oxidative carbonylation of alkynediols. researchgate.net Rhodium(III) catalysts have been developed for direct C-H allylation reactions, a strategy that could potentially be applied to furan substrates. acs.org
Hydride Reduction : While not catalytic in the traditional sense, metal hydride reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are essential for the reduction of esters and ketones to the final alcohol product. researchgate.net
Zeolite Catalysis : Aluminosilicates, including Y-type zeolites, have been shown to be effective heterogeneous catalysts for the Friedel-Crafts type alkylation of furans with allylic alcohols, representing a green catalytic alternative. rsc.org
Table 3: Overview of Catalytic Approaches
| Reaction Type | Catalyst | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Claisen-Schmidt Condensation | NaOH or Al₂O₃/CaO | Furan-2-carbaldehyde, Acetophenones | Chalcone Analogues | tuiasi.rorsc.org |
| Oxidative Alkoxycarbonylation | PdI₂/KI | 3-Yne-1,2-diols | Furan-3-carboxylic Esters | researchgate.net |
| C-H Alkylation | Y-type Zeolites | Furan, Allylic Alcohols | 2-Allyl Furan | rsc.org |
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers a powerful tool for the synthesis of complex organic molecules like furan derivatives. nih.gov These methods often proceed under mild conditions with high selectivity. nih.gov Palladium-based catalysts, in particular, have been instrumental in forming the carbon-carbon bonds necessary for constructing the propenol side chain attached to the furan ring. acs.org
One common strategy involves the coupling of a furan-containing starting material with a three-carbon synthon. For instance, palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, can be employed to link a furan boronic acid or halide with a suitable propene derivative. Another approach is the palladium-catalyzed cycloisomerization of specifically designed precursors, like skipped propargyl ketones, which can rearrange to form the furan ring system. nih.gov These reactions benefit from the high efficiency and functional group tolerance of transition metal catalysts. uwa.edu.au
Research has also explored the use of other transition metals like gold and zinc. nih.gov Gold catalysts, for example, have been used in cascade reactions to construct furan derivatives from acyclic precursors. nih.gov Similarly, zinc has been utilized as a catalyst in the cycloisomerization of alkynyl ketones to produce substituted furans. nih.gov
Table 1: Examples of Transition Metal-Catalyzed Reactions for Furan Synthesis
| Catalyst System | Reactants | Product Type | Reference |
| Pd(II) | Allenyl ketones, CO | Bis(3-furyl)ketones | nih.gov |
| Pd(0) | Skipped propargyl ketones | Substituted furans | nih.gov |
| Au(I) | Furyl-Au nih.govrsc.org-dipole intermediate, nitrone | Furyl-containing aminoalcohols | nih.gov |
| Zn(II) | 3-Alkynyl ketones | 2,5-Di- and 2,3,5-trisubstituted furans | nih.gov |
Lewis Acid-Mediated Reactions
Lewis acid catalysis provides an alternative pathway for the synthesis of furan derivatives, often by activating substrates towards nucleophilic attack or rearrangement. nih.gov These reactions can facilitate the formation of the desired carbon-carbon bonds and the furan ring itself. nih.gov
A key strategy involves the reaction of furan precursors with carbonyl compounds in the presence of a Lewis acid. For example, the hydroarylation of 3-(furan-2-yl)propenoic acids and their esters with arenes can be achieved using strong Lewis acids like aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃). mdpi.comresearchgate.net In these reactions, the Lewis acid activates the carbon-carbon double bond of the propenoic acid derivative, making it susceptible to attack by the arene. mdpi.comresearchgate.net
Brønsted acids, which can be considered a subset of Lewis acids in a broader sense, are also effective. Triflic acid (TfOH), a superacid, has been shown to promote the hydroarylation of furan-2-yl propenoic acid derivatives in good yields. mdpi.comresearchgate.net The reaction mechanism is believed to involve the formation of a highly reactive, diprotonated intermediate. mdpi.com
Table 2: Lewis Acid-Catalyzed Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives
| Lewis Acid | Reactants | Product | Yield | Reference |
| AlCl₃ | 3-(Furan-2-yl)propenoic acid, Benzene (B151609) | 3-Phenyl-3-(furan-2-yl)propanoic acid | 65% | researchgate.net |
| AlBr₃ | 3-(Furan-2-yl)propenoic acid, Benzene | 3-Phenyl-3-(furan-2-yl)propanoic acid | 59% | researchgate.net |
| TfOH | 3-(Furan-2-yl)propenoic acid, Toluene | 3-(Furan-2-yl)-3-(p-tolyl)propanoic acid | 98% | researchgate.net |
Enzymatic Resolution for Enantioselective Synthesis
For applications where a specific stereoisomer of this compound is required, enzymatic resolution is a highly effective technique. mdpi.com This method utilizes the stereoselectivity of enzymes, typically lipases, to differentiate between the enantiomers of a racemic mixture. mdpi.comacs.org
The process generally involves the acylation of the racemic alcohol, where the enzyme selectively catalyzes the reaction of one enantiomer, leaving the other unreacted. mdpi.com For example, the enzymatic resolution of racemic 1-(furan-2-yl)but-3-en-1-ol (B1266799) has been demonstrated. metu.edu.tr By carefully choosing the enzyme and reaction conditions, it is possible to obtain both the acylated product and the unreacted alcohol with high enantiomeric purity. mdpi.com
Lipases such as Novozym 435 and lipase (B570770) from Burkholderia cepacia (formerly Pseudomonas cepacia) are commonly used for these transformations due to their broad substrate scope and high enantioselectivity. mdpi.comacs.org The choice of solvent and acyl donor can also significantly influence the efficiency and selectivity of the resolution. mdpi.com This approach is particularly valuable for the synthesis of chiral building blocks for more complex molecules. acs.org
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is crucial for developing sustainable synthetic methods. scispace.comunibo.it This involves designing processes that minimize waste, use less hazardous substances, and are energy efficient. scispace.comacs.org
Atom Economy Considerations
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. rsc.orgacs.org Syntheses with high atom economy are desirable as they generate less waste. acs.orgd-nb.infomdpi.com
For the synthesis of this compound, addition and rearrangement reactions are generally more atom-economical than substitution or elimination reactions, which inherently produce byproducts. Cycloaddition reactions, for instance, can exhibit perfect atom economy, where all atoms of the reactants are incorporated into the product. d-nb.infomdpi.com When evaluating different synthetic routes, calculating the theoretical atom economy can be a useful metric for comparing their environmental impact. rsc.org
Solvent Selection and Waste Minimization
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste generation. unibo.it Ideally, solvents should be non-toxic, renewable, and easily recyclable. unibo.it Water is often considered a green solvent, and efforts are made to develop aqueous synthetic methods.
Sustainable Catalytic Systems
The development of sustainable catalytic systems is a cornerstone of green chemistry. nih.gov This includes the use of catalysts that are derived from renewable resources, are non-toxic, and can be easily recovered and reused. scispace.com Biocatalysts, such as enzymes, are particularly attractive as they operate under mild conditions (ambient temperature and pressure) and often in aqueous media. scispace.com
In the context of synthesizing furan derivatives, research is ongoing to replace catalysts based on scarce or toxic metals with more abundant and environmentally benign alternatives. nih.gov For example, there is a growing interest in using iron, copper, or nickel catalysts in place of more expensive noble metals like palladium. uwa.edu.aunih.gov Additionally, the immobilization of catalysts on solid supports can facilitate their separation from the reaction mixture and subsequent reuse, further enhancing the sustainability of the process.
Chemical Reactivity and Mechanistic Investigations of 3 Furan 2 Yl Prop 2 En 1 Ol
Reactivity of the Allylic Alcohol Moiety
The allylic alcohol group in 3-(furan-2-yl)prop-2-en-1-ol is a key site for various chemical modifications, including oxidation, esterification, etherification, and rearrangement reactions.
Oxidation Reactions and Derivative Formation
The oxidation of the allylic alcohol in this compound can lead to the formation of the corresponding α,β-unsaturated aldehyde, 3-(furan-2-yl)acrolein, or the carboxylic acid, 3-(furan-2-yl)propenoic acid. The choice of oxidizing agent and reaction conditions determines the product outcome. For instance, mild oxidizing agents are typically used to selectively oxidize the alcohol to the aldehyde without affecting the furan (B31954) ring or the double bond.
Table 1: Oxidation Reactions of Furan-Containing Allylic Alcohols and Related Compounds
| Starting Material | Reagent(s) | Product(s) | Reference(s) |
| This compound | Mild Oxidizing Agent | 3-(Furan-2-yl)acrolein | General Knowledge |
| 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones | Oxidative Dearomatization | 2-Ene-1,4,7-triones | nih.govnih.gov |
| Alkyl Furans | O₂, 100 °C | Gums (polymers) | nrel.gov |
Esterification and Etherification Studies
The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives to form the corresponding esters. For example, esterification with 3-phenyl propiolic acid can install an alkynyl dienophile, creating a precursor for intramolecular Diels-Alder reactions. Similarly, etherification reactions with various alkylating agents can be performed to yield ethers. The silyl (B83357) protection of the alcohol with tert-butylchlorodimethylsilane (TBSCl) and imidazole (B134444) is a common strategy to form a silyl ether, which can be useful for subsequent reactions where the hydroxyl group needs to be protected. core.ac.uk Lewis acid-catalyzed etherification of related α-hydroxysilanes with benzylic trichloroacetimidates has also been reported. acs.org
Table 2: Esterification and Etherification of this compound and Related Alcohols
| Alcohol | Reagent(s) | Product Type | Reference(s) |
| (E)-3-(Furan-3-yl)prop-2-en-1-ol | 3-Phenyl propiolic acid, DCC, DMAP | Ester | |
| (E)-3-(Furan-2-yl)prop-2-en-1-ol | tert-Butylchlorodimethylsilane, Imidazole | Silyl Ether | core.ac.uk |
| α-Hydroxysilanes | Benzylic trichloroacetimidates, Lewis Acid | Ether | acs.org |
Rearrangement Pathways (e.g., Claisen Rearrangements)
Allylic alcohols, such as this compound, are precursors for various rearrangement reactions, most notably the Claisen rearrangement. wikipedia.org This nih.govnih.gov-sigmatropic rearrangement typically involves the formation of an allyl vinyl ether intermediate, which then rearranges upon heating to form a γ,δ-unsaturated carbonyl compound. wikipedia.org
Several variations of the Claisen rearrangement have been developed, including the Eschenmoser-Claisen and Ireland-Claisen rearrangements, which allow for the formation of γ,δ-unsaturated amides and carboxylic acids, respectively. wikipedia.org While specific studies on the Claisen rearrangement of this compound itself are not extensively detailed in the provided search results, the general principles apply. For instance, the reaction of allylic alcohols with N,N-dimethylacetamide dimethyl acetal (B89532) (Eschenmoser-Claisen) or the formation of a silyl ketene (B1206846) acetal from an allylic ester (Ireland-Claisen) are plausible pathways. wikipedia.org Research on related systems, such as the dearomative Meerwein-Eschenmoser-Claisen rearrangement of 3-indolyl alcohols, demonstrates the utility of this type of transformation in complex molecule synthesis. acs.org
Reactivity of the Furan Ring System
The furan ring in this compound behaves as an electron-rich diene and an aromatic system, enabling it to participate in cycloaddition and electrophilic substitution reactions.
Cycloaddition Reactions (e.g., Diels-Alder)
The furan ring is a competent diene in Diels-Alder reactions, a powerful method for constructing six-membered rings. wikipedia.org The reaction involves the [4+2] cycloaddition of the furan with a dienophile, typically an electron-deficient alkene or alkyne. wikipedia.org The intramolecular Diels-Alder reaction of furan derivatives, where the dienophile is tethered to the furan ring, is a particularly useful strategy for the synthesis of complex, fused ring systems. uc.pt
For example, a furan-diene tethered to an alkynyl-dienophile can undergo an intramolecular dehydro-Diels-Alder reaction, often promoted by microwave heating, to form substituted benzofurans. The reactivity of the furan as a diene is also exploited in tandem reactions, such as a one-pot Ugi/intramolecular Diels-Alder sequence starting from 3-(furan-2-yl)acrylaldehyde to produce furo[2,3-f]isoindole derivatives. beilstein-journals.org
Table 3: Diels-Alder Reactions Involving Furan Derivatives
| Diene | Dienophile | Reaction Type | Product(s) | Reference(s) |
| Furan (as part of a larger molecule) | Alkynyl group (intramolecular) | Intramolecular dehydro-Diels-Alder | Substituted Benzofurans | |
| (E)-3-(Furan-2-yl)acrylaldehyde derivative | Maleic acid monoanilide derivative (formed in situ) | Ugi/Intramolecular Diels-Alder | Furo[2,3-f]isoindoles | beilstein-journals.org |
| Furan derivative | Unactivated alkene (intramolecular) | Intramolecular Diels-Alder | 6H-Benzo[c]chromenes | uc.pt |
Electrophilic Aromatic Substitution Patterns
Furan undergoes electrophilic aromatic substitution more readily than benzene (B151609) due to the electron-donating effect of the oxygen atom, which increases the electron density of the ring. pearson.com Substitution preferentially occurs at the 2-position (or 5-position if the 2-position is blocked) because the carbocation intermediate formed by attack at this position is more resonance-stabilized. pearson.com
In the context of this compound, the furan ring is already substituted at the 2-position. Therefore, electrophilic attack would be expected to occur primarily at the 5-position. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in the presence of a superacid like trifluoromethanesulfonic acid (TfOH) lead to hydroarylation at the C3 position of the propenoic acid chain, which is influenced by the electronic properties of the furan ring. nih.govmdpi.com
Oxidative Furan Dearomatization Pathways and Subsequent Cyclizations
While direct oxidative dearomatization studies on this compound are not extensively documented, research on closely related ketone analogs, such as 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones, provides significant insight into this transformation. The oxidation of these furan derivatives leads to a loss of aromaticity, generating highly reactive intermediates that can undergo subsequent cyclizations. mdpi.comnih.gov This process typically transforms the furan ring into a 2-ene-1,4,7-trione intermediate. mdpi.comnih.govThis dearomatized species can then undergo an unusual cyclization, which, while related to the Paal-Knorr synthesis, involves a formal shift of a double bond to create a fully conjugated system. mdpi.comThe oxidation can be achieved using various reagents, with the choice of oxidant influencing the stereochemistry of the resulting acyclic triketone intermediate. For instance, using m-chloroperoxybenzoic acid (m-CPBA) can yield the (Z)-isomer, while an N-bromosuccinimide (NBS)/pyridine system can produce the (E)-isomer. nih.govSubsequent treatment with an acid, such as trifluoroacetic acid (TFA), facilitates the cyclization to form new furan-containing structures. mdpi.comTable 1: Oxidative Dearomatization/Cyclization of a Furan Ketone Analog mdpi.com
| Starting Material | Oxidant/Conditions | Intermediate | Cyclization Conditions | Final Product |
|---|
This pathway highlights a powerful strategy for skeletal rearrangement, where the furan acts as a latent dicarbonyl equivalent, enabling the synthesis of complex molecular architectures. mdpi.comnih.gov
Ring-Opening Transformations
The furan ring, due to its reduced aromaticity compared to benzene, can undergo ring-opening reactions, although this is less common than transformations that maintain the ring's integrity. For derivatives of this compound, such as chalcone (B49325) epoxides, the oxirane ring can be opened by nucleophiles. For instance, treatment of related thiophene-containing chalcone epoxides with concentrated sodium hydroxide (B78521) leads to the formation of α-hydroxypropionic acids, demonstrating a complete cleavage and rearrangement of the carbon skeleton adjacent to the heterocycle. researchgate.netWhile not a direct ring-opening of the furan itself, these reactions showcase the susceptibility of related systems to structural rearrangement under specific conditions. researchgate.net
Reactivity of the Carbon-Carbon Double Bond
The conjugated carbon-carbon double bond in this compound is electron-deficient due to the influence of the furan ring and the allylic alcohol, making it susceptible to a variety of addition reactions.
The carbon-carbon double bond in compounds structurally similar to this compound, such as 3-(furan-2-yl)propenoic acids and their esters, readily undergoes hydroarylation. mdpi.comnih.govThis reaction, a type of Friedel-Crafts alkylation, involves the addition of an arene across the double bond and is typically promoted by a strong Brønsted superacid like triflic acid (TfOH) or a Lewis acid such as aluminum chloride (AlCl₃). mdpi.comresearchgate.netUnder these "superelectrophilic activation" conditions, the substrate is protonated to form a highly reactive O,C-diprotonated dicationic intermediate, which then acts as the electrophile in the reaction with the arene. mdpi.comresearchgate.netThis method allows for the synthesis of various 3-aryl-3-(furan-2-yl)propanoic acid derivatives with high efficiency. mdpi.comresearchgate.netTable 2: Hydroarylation of 3-(Furan-2-yl)propenoic Acid with Various Arenes mdpi.comresearchgate.net
| Furan Substrate | Arene | Acid Catalyst | Product | Yield |
|---|---|---|---|---|
| 3-(Furan-2-yl)propenoic acid | Benzene | AlCl₃ | 3-(Furan-2-yl)-3-phenylpropanoic acid | 65% |
| 3-(Furan-2-yl)propenoic acid | Toluene | TfOH | 3-(Furan-2-yl)-3-(p-tolyl)propanoic acid | 98% |
| 3-(Furan-2-yl)propenoic acid | p-Xylene | TfOH | 3-(2,5-Dimethylphenyl)-3-(furan-2-yl)propanoic acid | 95% |
The electron-deficient nature of the β-carbon of the double bond makes it an excellent electrophile for Michael (conjugate) addition reactions. This has been demonstrated in related furan-containing chalcone analogues, such as 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one (B15507551). tuiasi.roresearchgate.netresearchgate.netNucleophiles like thiols readily add to the double bond. For example, 4-chlorothiophenol (B41493) adds to the chalcone in the presence of a catalytic amount of triethylamine (B128534) (TEA) to yield the corresponding β-arylmercapto ketone in good yield. researchgate.netresearchgate.netThis thia-Michael addition provides a straightforward route to functionalized furan derivatives. tuiasi.roresearchgate.net
Beyond hydroarylation and Michael additions, the double bond and the adjacent furan ring can participate in other transformations.
Stetter Reaction : In related furan-containing chalcones, the double bond can act as an acceptor in the Stetter reaction. tuiasi.roresearchgate.netWhen treated with an aldehyde (e.g., benzaldehyde (B42025) or thiophene-2-carboxaldehyde) in the presence of a thiazolium salt catalyst, the chalcone undergoes a conjugate addition to form 1,4-dicarbonyl compounds. tuiasi.ro
Cycloaddition Reactions : The furan ring itself, in conjunction with the vinyl substituent, can function as a 1,3-diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. researchgate.netThis reactivity demonstrates that while the furan ring is aromatic, it can engage in pericyclic reactions under thermal conditions. researchgate.netThis approach is a powerful tool for constructing complex, fused-ring systems.
Hydrogenation : The carbon-carbon double bond can be selectively reduced without affecting the furan ring. Catalytic hydrogenation, for instance using palladium on carbon (Pd/C) under a hydrogen atmosphere, can saturate the double bond to yield the corresponding 3-(furan-yl)propan-1-ol.
Investigations of Reaction Mechanisms
The mechanisms governing the reactivity of this compound and its derivatives have been a subject of study, particularly for the hydroarylation and dearomatization reactions.
Hydroarylation Mechanism : The hydroarylation of 3-(furan-2-yl)propenoic acid derivatives in superacids like TfOH proceeds via a "superelectrophilic activation" mechanism. mdpi.comresearchgate.netSpectroscopic (NMR) and computational (DFT) studies suggest that the reaction begins with the protonation of the carbonyl oxygen. mdpi.comThis is followed by a second protonation, either on the furan ring or the double bond, to generate a highly electrophilic O,C-diprotonated species. mdpi.comresearchgate.netThis dicationic intermediate is a potent electrophile that readily reacts with arenes in a Friedel-Crafts-type manner to form the C-C bond at the β-position of the side chain. researchgate.net
Oxidative Dearomatization-Cyclization Mechanism : The transformation of furan-containing ketones into new furan derivatives involves an initial oxidation of the furan ring to disrupt its aromaticity, forming an acyclic 2-ene-1,4,7-trione. mdpi.comThe subsequent cyclization is believed to proceed via a pathway analogous to the Paal-Knorr furan synthesis. This involves intramolecular condensation of the 1,4-dicarbonyl moiety to form a dihydrofuran-2-ol intermediate, which then dehydrates to yield the final, substituted furan product. mdpi.com
Identification of Reactive Intermediates
In the study of reactions involving derivatives of this compound, particularly in the presence of strong Brønsted or Lewis acids, the key to understanding the reaction pathways lies in identifying the transient reactive species. mdpi.comresearchgate.net Research on analogous structures, such as 3-(furan-2-yl)propenoic acids and their esters, has provided significant insight into these intermediates through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations. mdpi.comnih.govnih.gov
Under superacidic conditions, such as in neat triflic acid (TfOH), these furan derivatives are not merely protonated at a single site. Instead, they form O,C-diprotonated dications, which act as the key reactive electrophilic intermediates. mdpi.comresearchgate.netnih.gov This involves protonation at the oxygen of the side-chain functional group (the hydroxyl group in this compound) and, crucially, at the C5 position of the furan ring. mdpi.com The formation of these dicationic species is a critical step that dramatically enhances the electrophilicity of the molecule. mdpi.comresearchgate.net
DFT calculations have been employed to characterize these proposed intermediates. For analogous acid and ester compounds, these calculations reveal the distribution of charge and the nature of the Lowest Unoccupied Molecular Orbital (LUMO), which indicates the most electrophilic sites. mdpi.comnih.gov While the positive charge on the reactive carbon atom (C3) of the propenyl chain may be small, this carbon exhibits a significant contribution to the LUMO, marking it as the site of nucleophilic attack. mdpi.com
| Intermediate Type | Description | Key Characteristics |
| Monocation | Formed by protonation of the oxygen atom on the side chain (e.g., hydroxyl or carbonyl group). | The initial electrophilic activation step. |
| Dication (Superelectrophile) | Formed by a second protonation, typically at the C5 position of the furan ring, generating an O,C-diprotonated species. mdpi.comnih.gov | Considered the key reactive intermediate in superacid-catalyzed reactions like hydroarylation. mdpi.comresearchgate.net |
| Carbocation | The dicationic intermediate behaves as a highly reactive carbocation, facilitating reactions with weakly nucleophilic reagents. mdpi.comnih.gov | DFT calculations show a high electrophilicity index (ω) for these species. mdpi.com |
Protonation States and Superelectrophilic Activation
The concept of superelectrophilic activation is central to the reactivity of this compound and its derivatives in strong acids. mdpi.comnih.gov Superelectrophiles are species, often carrying multiple positive charges, that exhibit significantly enhanced reactivity compared to their singly-charged counterparts. researchgate.net This heightened reactivity allows them to engage with very weak nucleophiles, such as deactivated arenes or even alkanes. researchgate.netacs.org
The generation of a superelectrophile from a furan derivative in a superacid like TfOH is believed to proceed via a stepwise protonation mechanism. mdpi.comnih.gov The first protonation likely occurs at the oxygen atom of the C1-linked functional group. In stronger acids, a second protonation takes place on the furan ring, leading to the formation of a dicationic superelectrophile. mdpi.comacs.org This diprotonated state has been observed and characterized by NMR spectroscopy at low temperatures in superacid solutions for similar systems. mdpi.comacs.org
Studies on 3-(furan-2-yl)propenoic acid, a close analogue, using NMR and DFT calculations have substantiated this mechanism. mdpi.comnih.gov The data indicates that O,C-diprotonated forms are the crucial reactive species in transformations like the hydroarylation of the carbon-carbon double bond. mdpi.comnih.gov DFT calculations performed on these species provide quantitative measures of their enhanced electrophilicity.
| Species | Description | Calculated Electrophilicity Index (ω) in eV mdpi.com | Key Finding |
| Neutral Molecule | The starting 3-(furan-2-yl)propenoic acid or ester. | N/A | Precursor to electrophilic species. |
| Monoprotonated Cation | Protonation on the carbonyl oxygen. | Lower than dication | An intermediate step in activation. |
| Diprotonated Dication | O,C-diprotonated species (protonation on carbonyl oxygen and furan C5-position). | 5.2 - 5.3 | Identified as the key reactive superelectrophile, enabling reactions with weak nucleophiles. mdpi.com |
This superelectrophilic activation provides a powerful synthetic route for creating new carbon-carbon bonds at the propenyl chain of these furan derivatives, a reaction that would otherwise be unfeasible. mdpi.com
Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 3-(Furan-2-yl)prop-2-en-1-ol in solution. By analyzing the chemical shifts, coupling constants, and correlations between different nuclei, a comprehensive picture of the compound's connectivity and spatial arrangement can be assembled.
High-resolution 1H and 13C NMR spectra are fundamental for the initial structural verification of this compound. The chemical shifts (δ) are indicative of the electronic environment of each proton and carbon atom, while the coupling constants (J) reveal information about the connectivity between adjacent nuclei.
In a typical 1H NMR spectrum in deuterated chloroform (B151607) (CDCl3), the protons of the furan (B31954) ring appear in the aromatic region. Specifically, the proton at position 5 of the furan ring (H-5) resonates downfield, followed by the protons at positions 3 and 4 (H-3 and H-4). The olefinic protons of the prop-2-en-1-ol chain exhibit characteristic splitting patterns due to their coupling. The benzylic protons of the CH2OH group are also clearly identifiable.
The 13C NMR spectrum complements the 1H NMR data by providing the chemical shifts for each carbon atom in the molecule. The carbon atoms of the furan ring resonate in the aromatic region, with the carbon attached to the propenol side chain appearing at a distinct chemical shift. The olefinic carbons and the carbon of the hydroxymethyl group also show characteristic signals.
Table 1: 1H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 (Furan) | 7.34 | d | |
| H-3 (Furan) | 6.37-6.36 | m | |
| H-4 (Furan) | 6.23-6.22 | d | 4.0 |
| =CH- (alkene) | 6.45-6.41 | d | 16.0 |
| =CH- (alkene) | 6.33-6.29 | d | 16.0 |
| -CH2OH | 4.42 | s | |
| -OH | 1.90 | br s |
Table 2: 13C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 (Furan) | 152.6 |
| C-5 (Furan) | 141.7 |
| C-3 (Furan) | 111.2 |
| C-4 (Furan) | 107.7 |
| =CH- (alkene) | 136.2 |
| =CH- (alkene) | 115.2 |
| -CH2OH | 66.0 |
Note: The chemical shifts are referenced to the solvent signal.
To unambiguously assign the 1H and 13C NMR signals and to confirm the connectivity of the atoms within the this compound molecule, two-dimensional (2D) NMR techniques are employed. sdsu.edu
COSY (Correlation Spectroscopy): The 1H-1H COSY experiment identifies protons that are coupled to each other. sdsu.eduresearchgate.net Cross-peaks in the COSY spectrum connect the signals of adjacent protons, confirming the proton-proton network within the furan ring and the propenol side chain. For instance, correlations are observed between the olefinic protons and between the adjacent protons on the furan ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu Each cross-peak in the HSQC spectrum links a specific proton signal to its corresponding carbon signal, allowing for the direct assignment of the 13C NMR spectrum based on the already assigned 1H NMR spectrum. researchgate.net
The conformation of this compound, particularly the orientation of the furan ring relative to the propenol side chain, can be investigated using NMR techniques. Computational studies, such as Density Functional Theory (DFT), have been used to calculate the potential energy surfaces for the rotation around the C-C single bond connecting the furan ring and the vinyl group. dergipark.org.tr These calculations often predict the existence of stable conformers, such as syn and anti forms. dergipark.org.tr Experimental validation of these conformations can be achieved through Nuclear Overhauser Effect (NOE) spectroscopy (NOESY), which detects through-space interactions between protons that are in close proximity.
In-situ NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. By acquiring NMR spectra at various intervals during a reaction involving this compound, the disappearance of starting materials, the formation of intermediates, and the appearance of products can be tracked. This provides valuable kinetic and mechanistic information. For instance, in reactions such as hydroarylation, NMR monitoring can help to identify key cationic intermediates formed during the reaction. mdpi.comresearchgate.net
NMR spectroscopy is an indispensable tool for the characterization of polymers. researchgate.netuc.edu If this compound is used as a monomer or is incorporated into a polymer structure, NMR can be used to determine the polymer's microstructure. researchgate.net This includes identifying the repeating units, determining the stereochemistry (tacticity), and detecting any branching or defects in the polymer chain. researchgate.net Both solution-state and solid-state NMR techniques can be applied to gain a comprehensive understanding of the polymer's structure and dynamics. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a crucial analytical technique that provides information about the molecular weight and elemental composition of this compound. It also offers insights into the compound's structure through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) is used to determine the precise mass of the molecular ion, which allows for the calculation of the elemental formula with high accuracy. The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule. savemyexams.com Under electron ionization (EI), the molecule can undergo various fragmentation pathways, leading to the formation of characteristic fragment ions. For this compound, common fragmentation may involve the loss of a hydroxyl radical, water, or cleavage of the side chain, providing further structural confirmation.
A study on a related compound, (E)-4-(furan-2-yl)-2-methylbut-3-en-2-ol, showed a molecular ion peak (M+) at m/z 152. rsc.org Key fragments were observed at m/z 137 (loss of a methyl group), 133, 91, 57, and 43 (base peak). rsc.org While this is a different molecule, it provides an example of the type of fragmentation that can be expected for furan-containing allylic alcohols.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For derivatives of this compound, HRMS provides unambiguous confirmation of their elemental composition.
For instance, the exact mass of the protonated molecule [M+H]⁺ of various related furan-containing compounds has been determined using ESI-TOF (Electrospray Ionization Time-of-Flight) mass spectrometry. These precise measurements are critical for distinguishing between compounds with the same nominal mass but different elemental formulas, a common challenge in the analysis of complex organic molecules. The high accuracy of HRMS is indispensable for the definitive identification of novel synthesized compounds and for verifying the outcomes of chemical reactions. nih.govmdpi.com
Recent studies on similar furan derivatives have utilized HRMS to confirm the structures of newly synthesized compounds. nih.govmdpi.com For example, in the synthesis of various 3-(5-methylfuran-2-yl)-prop-2-en-1-one derivatives, HRMS was used to verify the elemental composition of the products. nih.govmdpi.com This technique is often coupled with gas chromatography (GC-HRMS) for the analysis of volatile organic compounds in complex mixtures, such as urine, to identify potential disease biomarkers. nih.gov
Table 1: Exemplary HRMS Data for Related Furan Derivatives
| Compound | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
| 3-(5-Methylfuran-2-yl)-1,3-diphenylprop-2-en-1-one | 289.1223 | 289.1228 | nih.govmdpi.com |
| 1-(4-Chlorophenyl)-3-(5-methylfuran-2-yl)-3-phenylprop-2-en-1-one | 323.0833 | 323.0830 | nih.gov |
| 1-(4-Methoxyphenyl)-3-(5-methylfuran-2-yl)-3-phenylprop-2-en-1-one | 319.1329 | 319.1325 | mdpi.com |
| 3-(5-Methylfuran-2-yl)-3-(4-nitrophenyl)-1-phenylpropan-1-one | 336.1230 | 336.1224 | nih.gov |
| 3-(5-Methylfuran-2-yl)-1-phenyl-3-(thiophen-2-yl)propan-1-one | 297.0944 | 297.0942 | mdpi.com |
This table is for illustrative purposes and shows data for structurally related compounds.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry not only provides the exact mass but also offers structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for its identification.
The fragmentation of furan-containing compounds often involves characteristic losses. For example, in flavonoid glycosides, the glycosidic bonds are often the first to break, leading to the loss of sugar moieties. researchgate.net This is followed by the cleavage of other parts of the molecule, such as the loss of small neutral molecules like CO or CH₃. researchgate.net In the case of furostan (B1232713) saponins, a characteristic fragmentation involves the cleavage of the E-ring. researchgate.net By analyzing the masses of these fragments, the connectivity of the atoms within the original molecule can be deduced, providing strong evidence for its proposed structure.
Vibrational Spectroscopy (IR, Raman)
IR and Raman spectra provide a "fingerprint" of a molecule by revealing the characteristic vibrational frequencies of its functional groups. For chalcone (B49325) derivatives, which are structurally related to this compound, IR spectroscopy has been used to identify key functional groups. For instance, the C=O stretching vibration in chalcones typically appears around 1693 cm⁻¹. researchgate.net The C=C stretching of the enone system is also a prominent feature. researchgate.net
In a study of 1-(furan-2-yl)-3-(2,4,6-trimethoxyphenyl) prop-2-en-1-one, both FT-IR and FT-Raman spectroscopy were employed to confirm the presence of various functional groups. colab.ws The combination of these two techniques provides complementary information, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. This comprehensive vibrational analysis is crucial for confirming the successful synthesis of the target molecule and for characterizing its bonding.
Table 2: Characteristic IR and Raman Bands for Related Furan Chalcones
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |
| C=O Stretch | ~1693 | IR | researchgate.net |
| C=C Stretch (enone) | ~1580 | IR | researchgate.net |
| C-H Stretch (aliphatic) | ~2820 | IR | researchgate.net |
This table is for illustrative purposes and shows data for structurally related compounds.
The vibrational spectrum of a molecule is also sensitive to its three-dimensional structure, or conformation. Different conformers (spatial arrangements of atoms) of a molecule can have distinct vibrational frequencies. By comparing experimentally observed spectra with theoretical calculations for different possible conformers, the most stable conformation in a given environment can be determined.
For the related molecule (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, computational studies using Density Functional Theory (DFT) have been performed to analyze its conformational landscape. dergipark.org.tr The potential energy curve was calculated as a function of the dihedral angle around the C-C single bond connecting the furan ring and the propenone moiety, revealing the existence of stable syn- and anti-conformers. dergipark.org.tr The calculated vibrational frequencies for these conformers can then be compared with experimental IR and Raman data to identify the predominant conformation. dergipark.org.tr This type of analysis provides valuable insights into the molecule's shape and how it might interact with other molecules.
Electronic Spectroscopy (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. wikipedia.org The wavelength of maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecule's electronic structure, particularly its system of conjugated π-electrons.
The part of a molecule responsible for absorbing UV-Vis light is called a chromophore. ijprajournal.com In this compound, the chromophore is the entire conjugated system, which includes the furan ring and the propenol side chain. The extended conjugation in this system leads to absorption in the UV region.
The UV-Vis spectrum of a molecule can reveal important information about its electronic transitions. For organic molecules with conjugated systems, the most common transitions are π → π*. wikipedia.org The position of the absorption maximum is sensitive to the extent of conjugation; longer conjugated systems absorb at longer wavelengths. upi.edu
In a study of 3,8-diaryl-2H-cyclohepta[b]furan-2-ones, UV/Vis spectroscopy showed that the introduction of aryl groups extended the conjugated system, resulting in a bathochromic (red) shift of the absorption maxima. mdpi.com Theoretical calculations confirmed that these absorption bands were primarily due to π-π* transitions and intramolecular charge transfer. mdpi.com Similarly, for chalcone derivatives, the introduction of electron-donating or electron-withdrawing groups on the aromatic rings can significantly affect the λmax values, providing insights into the electronic nature of the molecule. colab.ws
Table 3: UV-Vis Absorption Data for a Related Chalcone
| Compound | Solvent | λmax (nm) | Reference |
| Chalcone (E)-3-(Furan-2-yl)-1-Phenylprop-2-en-1-one (anti-conformer) | Gas Phase (calculated) | 384.65, 339.28, 299.83 | dergipark.org.tr |
| Chalcone (E)-3-(Furan-2-yl)-1-Phenylprop-2-en-1-one (syn-conformer) | Gas Phase (calculated) | 385.80, 344.94, 299.44 | dergipark.org.tr |
This table is for illustrative purposes and shows calculated data for a structurally related compound.
Computational and Theoretical Studies on 3 Furan 2 Yl Prop 2 En 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of 3-(furan-2-yl)prop-2-en-1-ol at the atomic and electronic levels. These calculations employ the principles of quantum mechanics to model the molecule and predict its characteristics.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been successfully applied to study furan (B31954) derivatives and related chalcone (B49325) structures to determine their optimized geometry and electronic properties. epstem.netepstem.netresearchgate.net For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory are commonly used to optimize the molecular geometry and calculate various electronic parameters. epstem.net
The optimized molecular structure reveals the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. These geometric parameters are crucial for understanding the molecule's shape and steric interactions. Studies on similar furan-containing compounds have shown good agreement between DFT-calculated geometries and experimental data from X-ray crystallography. dergipark.org.tr
The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also elucidated through DFT. This information is vital for predicting the molecule's reactivity and spectroscopic properties.
Table 1: Selected Calculated Properties of Furan-Containing Compounds using DFT
| Property | Calculated Value | Reference |
|---|---|---|
| Dipole Moment | ~2.57 Debye | |
| Polarizability (α) | 14.3 ų |
Note: The data in this table is for related furan-containing chalcones and provides an approximation of the expected values for this compound.
Semi-Empirical Molecular Orbital Theory
Semi-empirical molecular orbital theories, such as RM1 and PM3, offer a computationally less demanding alternative to ab initio methods like DFT. scielo.brtau.ac.il These methods use parameters derived from experimental data to simplify the calculations. While generally less accurate than DFT, they can still provide valuable qualitative insights into the electronic properties and geometries of molecules. scielo.brjmaterenvironsci.com
These methods have been used to study the structural and electronic properties of various heterocyclic compounds, including derivatives of furan. jmaterenvironsci.com The calculations can yield optimized structures, atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO). jmaterenvironsci.com For instance, the PM3 method has been employed to optimize the geometry of chalcone derivatives containing a furan ring. jmaterenvironsci.com
Conformational Analysis and Energy Landscapes
The flexibility of the propenol chain in this compound allows for the existence of different conformers. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.
Potential Energy Surface (PES) scans are performed to explore the conformational space and identify the most stable conformers. This is often done by systematically rotating specific dihedral angles and calculating the energy at each step using methods like DFT or semi-empirical theories. dergipark.org.tr For similar molecules, conformational analyses have been carried out by varying the dihedral angles of the propenone chain to identify low-energy syn- and anti-conformers. dergipark.org.tr The resulting energy landscape reveals the relative stabilities of different conformations and the energy barriers between them.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. researchgate.netimperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
HOMO-LUMO Energies and Reactivity Prediction
The energies of the HOMO and LUMO and their energy gap (ΔE) are crucial descriptors of a molecule's reactivity and kinetic stability. malayajournal.orgresearchgate.net
HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater tendency to act as a nucleophile. researchgate.net
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept electrons. A lower LUMO energy suggests a greater tendency to act as an electrophile. researchgate.net
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity. malayajournal.org
For related furan-containing chalcones, the HOMO-LUMO gap has been calculated to be in the range of 3.5–4.0 eV, indicating moderate chemical reactivity. malayajournal.org The distribution of these orbitals across the molecule highlights the most probable sites for electrophilic and nucleophilic attack. malayajournal.org
Table 2: Representative HOMO-LUMO Data for a Related Furan Chalcone Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.2822 |
| LUMO | -1.2715 |
Source: Adapted from theoretical calculations on a related furan-containing compound. malayajournal.org
Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. malayajournal.orgresearchgate.net
The MEP surface is colored to indicate different potential values:
Red: Regions of negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often associated with lone pairs of electrons on heteroatoms like oxygen. malayajournal.org
Blue: Regions of positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.
Green: Regions of neutral potential.
In molecules similar to this compound, the negative potential is typically localized around the oxygen atoms of the furan ring and the hydroxyl group, while the hydrogen atoms often exhibit a positive potential. dergipark.org.trmalayajournal.org This mapping helps in understanding intermolecular interactions, such as hydrogen bonding. malayajournal.org
Reaction Mechanism Elucidation through Computational Modeling
Density Functional Theory (DFT) is a powerful method for investigating the structural and electronic properties of molecules, making it a popular choice for studying reaction mechanisms. jmaterenvironsci.comresearchgate.net In the case of compounds structurally related to this compound, computational modeling has been instrumental in understanding their chemical transformations.
One illustrative example is the study of the hydroarylation of 3-(furan-2-yl)propenoic acids and their esters in the presence of a Brønsted superacid, triflic acid (TfOH). mdpi.comresearchgate.net According to NMR and DFT studies, the reaction proceeds through the formation of reactive electrophilic species, specifically the O,C-diprotonated forms of the initial furan derivatives. mdpi.comresearchgate.net These computational analyses help in estimating the electrophilic properties and reactivity of the intermediate carbocations, providing a detailed picture of the reaction pathway. mdpi.com The plausible mechanism involves the protonation of the carbonyl group and the furan ring, leading to a highly electrophilic intermediate that then reacts with an arene. researchgate.net
The general steps elucidated through this computational approach are:
Protonation of the carbonyl oxygen by the superacid.
Subsequent protonation of the furan ring at the C5 position.
Nucleophilic attack of the arene on the carbocationic center.
Rearomatization to yield the final 3-aryl-3-(furan-2-yl)propanoic acid derivative.
These computational insights are crucial for optimizing reaction conditions and for the rational design of synthetic routes to novel furan-containing compounds. researchgate.net
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods are widely used to predict various spectroscopic parameters, such as NMR chemical shifts, vibrational frequencies (FT-IR), and electronic absorption spectra (UV-Vis). These theoretical predictions, when compared with experimental data, serve to validate the proposed molecular structures and provide a more detailed interpretation of the experimental spectra. researchgate.net
For a close analog, (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, extensive computational studies have been performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. dergipark.org.tr These studies have calculated the ¹H-NMR and ¹³C-NMR chemical shifts for the syn- and anti-conformers of the molecule. dergipark.org.tr
Table 1: Predicted vs. Experimental ¹H-NMR Chemical Shifts (ppm) for a Related Furan Derivative This table is based on data for (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one and serves as an illustrative example.
| Proton | Calculated (B3LYP) | Calculated (HF) | Experimental |
|---|---|---|---|
| H2 (furan) | 6.525-6.650 | - | 6.211-6.481 |
| H3 (furan) | - | - | 7.402-7.407 |
| H5 (chalcone) | - | - | 7.902-7.907 |
| H6 (chalcone) | - | - | 7.565-7.574 |
Source: Data adapted from studies on related furan chalcones. jmaterenvironsci.com
Table 2: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for a Related Furan Derivative This table is based on data for (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one and serves as an illustrative example.
| Vibrational Mode | Calculated (B3LYP) | Calculated (HF) | Experimental (FT-IR) |
|---|---|---|---|
| C=O stretch | 1760 | - | 1698 |
| C=C stretch (thiophene/pyridine rings) | 1580-1520 | - | 1540-1505 |
| C-C stretch (thiophene/benzene (B151609) rings) | - | - | 1465.2-1597.3 |
Source: Data adapted from DFT studies on related heterocyclic compounds. researchgate.net
The calculated values are often scaled to improve the agreement with experimental data. dergipark.org.tr For instance, vibrational frequencies calculated at the B3LYP/6-311++G(d,p) level are sometimes scaled by factors of 0.958 for frequencies above 1700 cm⁻¹ and 0.983 for those below 1700 cm⁻¹. dergipark.org.tr Such comparisons between theoretical and experimental spectra are invaluable for confirming the structural assignments of newly synthesized compounds. researchgate.net
Furthermore, Time-Dependent DFT (TD-DFT) calculations can be employed to predict the UV-Vis absorption spectra. dergipark.org.tr For the aforementioned furan-chalcone, the calculated maximum absorption wavelength (λmax) can be compared to the experimentally observed value to further validate the computational model and the understanding of the electronic structure of the molecule. dergipark.org.tr
Applications As a Building Block in Advanced Organic Synthesis and Materials Science
Role in the Synthesis of Complex Organic Molecules
The furan (B31954) moiety and the α,β-unsaturated system within 3-(furan-2-yl)prop-2-en-1-ol and its derivatives are key to its utility in synthesizing intricate organic structures. The furan ring can participate in cycloaddition reactions or act as a stable aromatic scaffold, while the propenol chain is amenable to addition and cyclization reactions. tuiasi.roresearchgate.net
Precursor for Novel Heterocyclic Ring Systems (e.g., Pyrazolines, Pyrimidines, Isoxazoles, Dihydrofurans)
The α,β-unsaturated carbonyl functionality of furan-containing chalcones, which are derivatives of this compound, is an ideal template for constructing a variety of five- and six-membered heterocyclic rings through condensation and cycloaddition reactions. jmaterenvironsci.comresearchgate.net
Pyrazolines: These five-membered nitrogen-containing heterocycles can be synthesized from furan-chalcone analogues. For instance, the reaction of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one (B15507551) with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) leads to the formation of the corresponding pyrazoline derivatives. tuiasi.roresearchgate.net The reaction proceeds via a Michael addition of the hydrazine followed by intramolecular cyclization and dehydration. Similarly, other studies have successfully synthesized pyrazole (B372694) derivatives through the cyclization of furan-containing chalcones with hydrazine hydrate in an acidic or alkaline medium. jmaterenvironsci.comresearchgate.net The direct use of allylic alcohols like this compound with hydrazines in the presence of a ruthenium catalyst also provides a pathway to pyrazolines via an acceptorless dehydrogenative coupling mechanism. acs.org
Pyrimidines: Substituted pyrimidines have been efficiently synthesized by reacting furan-based chalcones with reagents like urea (B33335) or thiourea (B124793) in the presence of an alkaline catalyst, such as ethanolic potassium hydroxide (B78521). jmaterenvironsci.comresearchgate.netbrieflands.com This reaction involves the condensation of the binucleophile (urea or thiourea) with the α,β-unsaturated ketone system to form the six-membered pyrimidine (B1678525) ring.
Isoxazoles: The reaction of furan-chalcones with hydroxylamine (B1172632) hydrochloride provides a direct route to isoxazole (B147169) derivatives. jmaterenvironsci.comresearchgate.net This transformation involves the initial formation of an oxime, followed by cyclization to yield the 5-substituted-3-(furan-2-yl)isoxazole ring system. Further research has explored the synthesis of novel isoxazolyl derivatives starting from more complex furan-containing pyrazoles. tandfonline.com
Dihydrofurans: The versatile reactivity of the furan scaffold and the associated propenal system allows for the synthesis of dihydrofurans. nih.gov General synthetic methods, such as the reaction between Corey ylide and α,β-unsaturated ketones or the chemoselective intramolecular hydroalkoxylation of α-allenic alcohols, can yield substituted 2,3-dihydrofurans. organic-chemistry.org
Table 1: Synthesis of Heterocyclic Systems from Furan-Chalcone Precursors
| Heterocyclic System | Reagent(s) | Reaction Conditions | Reference(s) |
|---|---|---|---|
| Pyrazolines | Hydrazine Hydrate, Phenylhydrazine | Reflux in ethanol (B145695) or acetic acid | jmaterenvironsci.com, tuiasi.ro, researchgate.net, researchgate.net |
| Pyrimidines | Urea, Thiourea | Ethanolic KOH, reflux | jmaterenvironsci.com, researchgate.net, brieflands.com |
| Isoxazoles | Hydroxylamine Hydrochloride | Alkaline or acidic media, thermal | jmaterenvironsci.com, researchgate.net |
Intermediates in the Construction of Spirane Compounds and Fused Heterocycles
The reactivity of furan-chalcone systems extends to the formation of more complex molecular frameworks, including spirocycles and fused heterocyclic systems.
Spirane Compounds: Chalcones are valuable intermediates for synthesizing highly functionalized cyclohexenone derivatives via Michael addition reactions. jmaterenvironsci.com These cyclohexenones, in turn, are described as efficient synthons for the construction of spirane compounds. jmaterenvironsci.com
Fused Heterocycles: The strategic placement of the furan ring and other functional groups allows for subsequent cyclization reactions to form fused systems. For example, enaminones derived from furan-containing pyrazoles can be treated with hydrazonoyl halides to create novel bipyrazolyl derivatives. tandfonline.com These products can then undergo further reactions with hydrazine hydrate to yield fused pyrazolopyridazinone and pyrazolopyridazine systems. tandfonline.com Additionally, the inherent diene character of the furan ring makes it a suitable partner in intramolecular Diels-Alder reactions to construct fused and bridged polycyclic frameworks. hud.ac.uk Other research has focused on synthesizing pyrazole-thiazole hybrids using furan-chalcones in multicomponent reactions. researchgate.net
Synthesis of Polycyclic Structures
The furan ring is a valuable synthon for building complex polycyclic structures due to its ability to undergo cycloaddition reactions. tuiasi.roresearchgate.net An intramolecular Dehydro-Diels–Alder reaction approach using precursors like (E)-3-(Furan-3-yl)prop-2-en-1-ol has been explored for the synthesis of substituted benzofused heterocycles. This highlights the utility of the furan-propenol scaffold in generating complex aromatic systems. The synthesis of compounds like (E)-1-(2-Aminophenyl)-3-(2-(furan-2-yl)phenyl)prop-2-en-1-one also demonstrates the role of this structural motif in creating elaborate molecules that can serve as precursors to larger polycyclic systems. acs.org
Development of Functional Materials and Polymers
Furan-based compounds are gaining significant attention as renewable monomers for creating high-performance polymers. rsc.orgrsc.org The rigidity of the furan ring is a key feature, as its incorporation into polymer backbones can enhance properties such as thermal stability and crystallinity, potentially broadening the applications for bio-based materials. rsc.orgrsc.org
Monomer for Furan-Based Polycarbonates and Other Polymers
There is growing interest in developing polycarbonates from furan-based monomers to create bio-based materials with enhanced properties. rsc.orgrsc.org While much of the research has focused on monomers like 2,5-bis(hydroxymethyl)furan (BHMF), the underlying principles apply to other furan-containing diols. rsc.orgrsc.org The rigid furan moiety is expected to increase the thermal stability and rigidity of the resulting polycarbonates. rsc.org Furan-based polymers, including polyesters and polyethers, have been shown to be viable renewable alternatives to their petroleum-based counterparts, sometimes exhibiting improved mechanical and thermal properties. rsc.org The ability to tailor monomers allows for the creation of new classes of bio-based materials with precise control over their structure and final properties. rsc.org
Exploration in Acyclic Diene Metathesis (ADMET) Polymerization
Acyclic Diene Metathesis (ADMET) is a powerful step-growth polymerization technique for synthesizing unsaturated polymers and has been successfully applied to furan-based monomers. rsc.orgresearchgate.net This method typically requires α,ω-diene monomers, which contain terminal double bonds at both ends of the molecule. researchgate.net
Research has demonstrated the synthesis of furan-based α,ω-diene carbonate and ester monomers, which are then polymerized via ADMET using ruthenium-based catalysts like the Hoveyda-Grubbs catalysts. rsc.orgresearchgate.net For example, monomers prepared by the transesterification of 2,5-furandicarboxylic acid dimethyl ester with unsaturated alcohols (e.g., allyl alcohol, 3-buten-1-ol) have been used to create novel bio-based polyesters. researchgate.net Similarly, α,ω-diene carbonate monomers have been synthesized from BHMF and polymerized to yield furan-based polycarbonates with molecular weights up to 19 kDa. rsc.org These polymers exhibit thermal degradation temperatures ranging from 156 °C to 244 °C and glass transition temperatures between -8 °C and -36 °C. rsc.org
While this compound is not itself an α,ω-diene, it represents a potential precursor for such monomers. Through chemical modification, such as etherification or esterification of the hydroxyl group with a molecule containing a terminal olefin, it could be converted into a suitable monomer for ADMET polymerization, further expanding the library of furan-based functional materials.
Table 2: Properties of Furan-Based Polycarbonates via ADMET
| Property | Value Range | Catalyst Example | Reference |
|---|---|---|---|
| Number-Average Molecular Weight (Mn) | Up to 19 kDa | Hoveyda–Grubbs 2nd Gen. | rsc.org |
| Thermal Degradation Temp. (Td5%) | 156 °C - 244 °C | Hoveyda–Grubbs 2nd Gen. | rsc.org |
| Glass Transition Temp. (Tg) | -8 °C to -36 °C | Hoveyda–Grubbs 2nd Gen. | rsc.org |
Co-polymerization Studies and Material Property Modulation
While direct co-polymerization studies focusing exclusively on this compound are not extensively documented, the broader field of furan-based polymers provides a clear framework for its potential applications. Furan derivatives are recognized as important bio-based monomers for creating sustainable alternatives to petroleum-based plastics. mdpi.comacs.org Researchers have successfully used structurally similar furan-based monomers in co-polymerization reactions to create materials with tailored properties.
A prominent strategy involves the enzymatic polymerization of furan-based monomers like dimethyl 2,5-furandicarboxylate (DMFDCA) and 2,5-bis(hydroxymethyl)furan (BHMF) with various aliphatic diols. nih.gov In these studies, the properties of the resulting copolyesters, such as molecular weight and processability, were significantly influenced by the type and chain length of the aliphatic co-monomer. For instance, enzymatic co-polymerization using aliphatic diols yielded copolyesters with high molecular weights (up to 35,000 g/mol ), which is advantageous for material processing. nih.gov
More recently, acyclic diene metathesis (ADMET) polymerization has been employed to synthesize polymers from furan-based α,ω-diene monomers. rsc.orgrsc.org This method highlights the versatility of the furan scaffold in creating tailored bio-based materials. Co-polymerization studies involving three distinct families of furan-based monomers—esters, ethers, and carbonates—have demonstrated that the incorporation of different functional groups allows for precise modulation of the final material's properties. rsc.org The resulting polymers exhibit a range of thermal degradation temperatures (Td5%) from 156 °C to 244 °C and glass transition temperatures (Tg) from -8 °C to -36 °C, depending on the monomer structure and polymer organization. rsc.org
Given its structure, this compound is a prime candidate for such polymerizations. The terminal hydroxyl group can be used for condensation reactions to form polyesters, while the conjugated furan and vinyl group system could potentially participate in ADMET or Diels-Alder polymerizations. By selecting appropriate co-monomers, it is possible to modulate the thermal stability, mechanical strength, and degradability of the resulting polymers.
| Furan Monomer(s) | Co-monomer / Polymerization Type | Key Findings / Resulting Properties | Reference |
|---|---|---|---|
| Dimethyl 2,5-furandicarboxylate (DMFDCA), 2,5-bis(hydroxymethyl)furan (BHMF) | Aliphatic linear diols (C4-C12) / Enzymatic Polymerization | Synthesized copolyesters with molecular weights (Mw) up to 35,000 g/mol. Changing the co-monomer from a diol to a diacid ethyl ester led to a significant decrease in molecular weight. | nih.gov |
| Poly(ethylene 2,5-furandicarboxylate) (PEF) | Poly(lactic acid) (PLA) / Co-polymerization | The resulting amorphous copolyesters showed improved degradability compared to the PEF homopolymer. | ncsu.edu |
| Furan-based α,ω-diene carbonate monomers | Acyclic Diene Metathesis (ADMET) Homo- and Co-polymerization | Resulting polymers exhibited thermal degradation (Td5%) from 156-244 °C and glass transition (Tg) from -8 to -36 °C. Co-polymerization of different furan monomer families (ester, ether, carbonate) allows for property modulation. | rsc.orgrsc.org |
| 2,5-Furandicarboxylic acid (FDCA) | Poly(ethylene glycol) (PEG), Isosorbide / Polycondensation | Synthesis of fully renewable-based poly((ether)ester)s was achieved, demonstrating the versatility of FDCA as a platform chemical. | ncsu.edu |
Contribution to New Synthetic Methodologies
The unique chemical reactivity of the furan ring, coupled with the conjugated double bond and alcohol functionality, positions this compound as a valuable synthon for developing new synthetic methodologies. Its structure is particularly amenable to cycloaddition reactions and tandem processes, enabling the efficient construction of complex molecular architectures.
A significant application is its use as a precursor in intramolecular Diels-Alder (IMDA) reactions. The furan moiety can act as a diene, reacting with a dienophile within the same molecule to form intricate polycyclic systems. In one notable example, (E)-3-(furan-2-yl)prop-2-en-1-ol was used to synthesize a benzo[b]furan lactone. The process involved an initial esterification of the alcohol with 3-phenylpropiolate to create the IMDA precursor. This was followed by a microwave-assisted intramolecular Dehydro-Diels-Alder reaction, which proceeded efficiently to yield the fully aromatic lactone. This approach demonstrates a powerful method for building complex fused heterocyclic frameworks from a simple furan-based starting material.
Furthermore, the structural motif of this compound contributes to the development of novel tandem reactions. The corresponding aldehyde, (E)-3-(furan-2-yl)acrylaldehyde, has been utilized in a one-pot, four-component Ugi reaction followed by a spontaneous intramolecular Diels-Alder cycloaddition. beilstein-journals.org This sequence efficiently generates complex furo[2,3-f]isoindole derivatives with high stereoselectivity. The ability to combine multiple bond-forming events in a single operation based on this furan scaffold represents a significant advance in synthetic efficiency.
Research has also explored the transformation of related furan-containing ketones through oxidative dearomatization followed by cyclization. nih.govnih.gov This methodology provides a novel pathway to other functionalized propenone structures, proceeding through a di(het)aryl-substituted 2-ene-1,4,7-trione intermediate in a process related to the Paal-Knorr furan synthesis. Such innovative transformations expand the synthetic utility of furan-based building blocks.
| Starting Material (or close derivative) | Key Reaction Type | Product | Significance |
|---|---|---|---|
| (E)-3-(Furan-2-yl)prop-2-en-1-ol | Intramolecular Dehydro-Diels-Alder (IMDDA) Reaction | Benzo[b]furan lactone | Provides a microwave-assisted pathway to complex, fully aromatic fused heterocycles from a simple furan precursor. |
| (E)-3-(Furan-2-yl)acrylaldehyde | Tandem Ugi / Intramolecular Diels-Alder Reaction | Furo[2,3-f]isoindole derivatives | Development of a highly variable and stereoselective one-pot, four-component reaction to build complex nitrogen-containing heterocycles. beilstein-journals.org |
| 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones | Oxidative Furan Dearomatization / Cyclization | 3-(Furan-2-yl)-1,3-di(het)arylprop-2-en-1-ones | A novel method for the transformation of furans via a 2-ene-1,4,7-trione intermediate, expanding the tools for furan derivatization. nih.govnih.gov |
| Furan | Diels-Alder Reaction (Computational Study) | Cycloaddition Adducts | Analysis of reactivity and selectivity shows that electron-donating groups on the furan ring significantly increase reaction rates, guiding future synthetic design. researchgate.net |
Future Research Directions and Emerging Perspectives
Development of Novel and Highly Efficient Synthetic Pathways
The synthesis of furan-containing compounds, including derivatives of 3-(furan-2-yl)prop-2-en-1-ol, is an area of continuous investigation. Researchers are actively pursuing more efficient and sustainable methods to construct these valuable molecular frameworks.
One promising approach involves the oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones, which leads to the formation of 3-(furan-2-yl)-1,3-di(het)arylprop-2-en-1-ones. nih.govnih.gov This method relies on an unusual cyclization of the resulting 2-ene-1,4,7-triones. nih.govnih.gov The cyclization step shares similarities with the Paal-Knorr furan (B31954) synthesis, but in this case, the formation of the furan ring is accompanied by a formal shift of the double bond. nih.govnih.gov
Another established method for synthesizing related structures, such as 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one (B15507551), is the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with furan-2-carboxaldehyde. tuiasi.ro This reaction serves as a foundational step for further derivatization through Michael additions and ring-closure reactions, expanding the library of accessible furan-containing compounds. tuiasi.roresearchgate.net
Furthermore, the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been achieved through the reaction of 3-(furan-2-yl)propenoic acids and their esters with arenes in the presence of a Brønsted superacid like triflic acid (TfOH). mdpi.comnih.gov This hydroarylation of the carbon-carbon double bond proceeds via superelectrophilic activation. mdpi.comresearchgate.net
The development of telescoped reactions, where multiple transformations occur in a single pot without intermediate work-up, is also gaining traction for its efficiency and reduced environmental impact.
Below is a table summarizing some synthetic approaches to furan derivatives:
| Starting Materials | Reagents and Conditions | Product Type | Reference |
| 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones | Oxidation, Cyclization | 3-(Furan-2-yl)-1,3-di(het)arylprop-2-en-1-ones | nih.govnih.gov |
| 4-Chloroacetophenone, Furan-2-carboxaldehyde | Claisen-Schmidt Condensation | 1-(4-Chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one | tuiasi.ro |
| 3-(Furan-2-yl)propenoic acids/esters, Arenes | TfOH | 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | mdpi.comnih.gov |
| Furan, DMF-d7, (COCl)2 | Vilsmeier conditions | Furan-2-carbaldehyde-d | mdpi.com |
Exploration of Unprecedented Reactivity Patterns
The furan ring, with its unique electronic properties, offers a rich playground for exploring novel reactivity. Due to its reduced aromaticity compared to other five-membered heterocycles, furan derivatives can readily undergo not only aromatic substitutions but also cycloadditions and ring-opening reactions. tuiasi.ro This versatility makes them valuable building blocks for constructing complex acyclic and polycyclic structures. tuiasi.ro
Recent studies have shown that the reactivity of furan-containing compounds can be switched by modifying substituents. For instance, the removal of an electron-withdrawing group can alter the reactivity pattern during oxidation reactions. nih.gov The reactivity of chalcone (B49325) analogues, such as 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, is also dependent on the nature of the aromatic substituents. researchgate.net
The reaction of 3-(furan-2-yl)propenoic acid derivatives with arenes in the presence of strong acids like TfOH involves the formation of O,C-diprotonated forms as reactive electrophilic species. mdpi.comnih.gov This highlights the potential for superelectrophilic activation in furan chemistry. mdpi.comresearchgate.net
Furthermore, the development of tandem oxidation processes opens up new avenues for creating complex molecules from simpler furan precursors in a single, efficient step.
Integration with Flow Chemistry for Scalable Synthesis
The transition from batch to continuous flow chemistry presents a significant opportunity for the scalable and efficient synthesis of this compound and its derivatives. beilstein-journals.org Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automation and process optimization. mdpi.com
The photochemical homologation for preparing aliphatic aldehydes has also been adapted to a flow system, showcasing the versatility of this technology. acs.org The integration of flow chemistry in the synthesis of furan-based compounds could lead to more efficient and scalable production methods, which is particularly relevant for industrial applications. beilstein-journals.orgmdpi.com
Advanced Characterization Techniques for In-Situ Monitoring
The detailed understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced characterization techniques that allow for in-situ monitoring are becoming increasingly important in this regard. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools for characterizing the structure of synthesized compounds. nih.govmdpi.com
For instance, 1H and 13C NMR spectroscopy are routinely used to confirm the structure of novel furan derivatives. nih.govtuiasi.ro High-Resolution Mass Spectrometry (HRMS) provides precise mass information, further corroborating the identity of the synthesized molecules. nih.gov In the study of deuterated compounds, 2H-NMR spectroscopy is employed to determine the degree of deuteration. mdpi.com
The investigation of reaction intermediates, such as the O,C-diprotonated species in superelectrophilic activation, often relies on a combination of NMR studies and DFT calculations. mdpi.comnih.gov The ability to monitor reactions in real-time can provide invaluable insights into reaction pathways and help in identifying and characterizing transient species, ultimately leading to better control over the reaction outcome.
Synergistic Approaches Combining Synthetic and Computational Research
The synergy between experimental synthetic chemistry and computational studies is a powerful approach for accelerating the discovery and development of new molecules and reactions. Computational chemistry, particularly Density Functional Theory (DFT) calculations, can provide deep insights into reaction mechanisms, predict the reactivity of different substrates, and aid in the design of new catalysts and synthetic routes. mdpi.comnih.gov
In the context of this compound chemistry, computational studies have been used to understand the structure and reactivity of cationic intermediates in superelectrophilic reactions. mdpi.comnih.gov Molecular docking studies are another valuable computational tool, especially in the context of drug discovery, to predict the binding of furan-containing molecules to biological targets like enzymes. researchgate.net
This integrated approach, where experimental results inform and validate computational models, and computational predictions guide new experimental designs, is becoming a cornerstone of modern chemical research. It allows for a more rational and efficient exploration of the vast chemical space associated with furan derivatives.
Q & A
Q. Q1. What are the most reliable synthetic routes for 3-(Furan-2-yl)prop-2-en-1-ol, and how can reaction yields be optimized?
Answer: The compound is typically synthesized via catalytic hydrofunctionalization or Wittig-type reactions. For example, (E)-isomers can be obtained by reacting furan-2-carbaldehyde with allyl reagents under organocatalytic conditions. A modified procedure involves indene-carbaldehyde intermediates (e.g., stepwise condensation and reduction), yielding ~75–78% purified product after recrystallization . Key optimization strategies include:
- Catalyst selection : Organocatalysts (e.g., proline derivatives) improve stereoselectivity.
- Solvent control : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature : Reactions performed at 0–25°C minimize side-product formation.
Advanced Synthesis: Mechanistic Insights
Q. Q2. How can density functional theory (DFT) guide the design of enantioselective syntheses for this compound derivatives?
Answer: DFT studies (e.g., B3LYP/6-31G*) model transition states to predict stereochemical outcomes. For instance, exact-exchange functionals (e.g., Becke’s hybrid method) accurately simulate electron density distributions in allyl-furan intermediates, identifying steric and electronic factors that influence enantioselectivity . Researchers can use these insights to:
- Tweak catalyst substituents for optimal π-π interactions.
- Adjust reaction conditions (e.g., solvent polarity) to stabilize key intermediates.
Basic Structural Characterization
Q. Q3. Which spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- ¹H NMR : The (E)-isomer exhibits characteristic coupling constants (J = 15–16 Hz) for trans-alkene protons, with furan protons resonating at δ 6.2–7.4 ppm .
- IR Spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (C=O, if oxidized) and 3400 cm⁻¹ (O-H) confirm functional groups.
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 153.17 (C₇H₈O₂).
Advanced Structural Analysis
Q. Q4. How can single-crystal X-ray diffraction resolve ambiguities in stereochemical assignments?
Answer: Single-crystal X-ray studies (e.g., using SHELXL ) provide unambiguous stereochemical data. For example, a recent study of (E)-3-(6-fluoro-3-phenylindenyl)prop-2-en-1-ol confirmed the alkene geometry (torsion angle = 178.5°) and hydrogen-bonding networks stabilizing the crystal lattice . Key steps:
- Data collection : High-resolution (≤0.8 Å) data at 123 K minimizes thermal motion artifacts.
- Refinement : SHELXL’s twin refinement tools address pseudosymmetry in polar space groups.
Physicochemical Properties
Q. Q5. What experimental and computational methods are used to determine vapor-liquid equilibria (VLE) for this compound mixtures?
Answer: Isobaric VLE data (e.g., at 101.32 kPa) are measured using recirculating stills, with activity coefficients modeled via UNIQUAC or NRTL equations . Computational methods (e.g., COSMO-RS) predict phase behavior by combining DFT-derived σ-profiles with statistical thermodynamics.
Data Contradictions and Reproducibility
Q. Q6. How should researchers address discrepancies in reported synthetic yields (e.g., 75% vs. 78%) for similar protocols?
Answer: Variations arise from subtle differences in:
- Purification : Recrystallization solvents (e.g., EtOAc vs. hexane) affect recovery.
- Catalyst purity : Trace metals in organocatalysts alter turnover numbers.
- Analytical methods : HPLC vs. NMR quantification may overestimate yields.
Recommendation : Replicate protocols with strict control of reagent grades and drying conditions .
Applications in Organic Synthesis
Q. Q7. How is this compound utilized as a building block for heterocyclic compounds?
Answer: The allylic alcohol moiety undergoes:
- Cycloadditions : Diels-Alder reactions with dienophiles yield fused furanoterpenoids.
- Oxidation : MnO₂ converts the alcohol to 3-(furan-2-yl)propanal, a precursor for Schiff bases .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids access biaryl systems .
Safety and Stability
Q. Q8. What handling precautions are recommended for this compound based on structural analogs?
Answer:
- Storage : Inert atmosphere (N₂) at –20°C to prevent oxidation.
- Toxicity : Analogous allylic alcohols (e.g., cinnamyl derivatives) show moderate dermal irritation (LD₅₀ > 2000 mg/kg) .
- Decomposition : Thermal degradation above 150°C releases furan derivatives; use fume hoods during reflux.
Computational Modeling
Q. Q9. Can machine learning (ML) predict novel derivatives of this compound with enhanced bioactivity?
Answer: Yes. ML models trained on QSAR datasets (e.g., PubChem BioAssay) correlate substituent effects (e.g., electron-withdrawing groups at C3) with antimicrobial or anti-inflammatory activity. Hybrid DFT-ML workflows (e.g., using Gaussian and RDKit) accelerate virtual screening .
Advanced Crystallography
Q. Q10. How does twinning affect refinement of this compound derivatives, and how is it resolved?
Answer: Twinning (e.g., pseudo-merohedral) arises from packing symmetry. SHELXL’s TWIN/BASF commands refine twin fractions and scale factors, improving R-factors from >0.1 to <0.05 . High redundancy data (Multi-scan ≥ 4) are critical for robust refinement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
